molecular formula C8H8Cl2N2O B8569398 N-[(5,6-dichloropyridin-3-yl)methyl]acetamide

N-[(5,6-dichloropyridin-3-yl)methyl]acetamide

Cat. No.: B8569398
M. Wt: 219.06 g/mol
InChI Key: WXHAAEAVYIZQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5,6-dichloropyridin-3-yl)methyl]acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 5 and 6, and an acetamide group attached to the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,6-dichloropyridin-3-yl)methyl]acetamide typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with an appropriate amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5,6-dichloropyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the reduced amide or amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N-[(5,6-dichloropyridin-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5,6-dichloropyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloropyridin-3-ylmethanol
  • 5,6-Dichloropyridin-3-ylmethylamine

Uniqueness

N-[(5,6-dichloropyridin-3-yl)methyl]acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties compared to its analogs. The acetamide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

N-[(5,6-dichloropyridin-3-yl)methyl]acetamide

InChI

InChI=1S/C8H8Cl2N2O/c1-5(13)11-3-6-2-7(9)8(10)12-4-6/h2,4H,3H2,1H3,(H,11,13)

InChI Key

WXHAAEAVYIZQSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=C(N=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of the amine from step (c) above (1.77 g, 10 mmol) and Et3N (2.78 mL, 20 mmol, Aldrich) was added Ac2O dropwise with stirring at room temperature. The mixture was stirred for 30 min at room temperature, diluted with EtOAc (30 mL), washed with water (20 mL) and brine (20 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by silica gel column chromatography, eluting with 80% EtOAc/hexane to give the title compound. MS (ESI, pos. ion) m/z: 219 (M+1).
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